ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate
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Description
The compound contains a pyrazolo[3,4-d]pyrimidin-4-yl group, which is a type of heterocyclic compound. These compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidin-4-yl group, a sulfanyl group, and a piperazine-1-carboxylate group. The pyrazolo[3,4-d]pyrimidin-4-yl group can exist in two tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents and conditions. Pyrazolo[3,4-d]pyrimidines can undergo a variety of reactions, including substitutions and additions .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown the synthesis of heterocyclic compounds involving ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate derivatives. These compounds have been synthesized through various chemical reactions and have been tested for their biological activities, including antibacterial properties against both Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi. Some derivatives have shown excellent biocidal properties, highlighting their potential in developing new antimicrobial agents (Youssef et al., 2011).
Antituberculosis Activity
Another study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues derived from ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate. These compounds were evaluated for their activity against Mycobacterium tuberculosis, showing promising results in inhibiting the GyrB ATPase of Mycobacterium smegmatis and the DNA gyrase of Mycobacterium tuberculosis. This indicates the potential of these compounds as novel Mycobacterium tuberculosis GyrB inhibitors, which could be beneficial in the development of new antituberculosis drugs (Jeankumar et al., 2013).
Anticancer Properties
Further research into the derivatives of ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate has also revealed their potential in anticancer applications. A study synthesized new derivatives and evaluated their antiproliferative activity against various human cancer cell lines. Some compounds exhibited significant activity, suggesting their potential as anticancer agents. This opens up avenues for further research into their mechanism of action and optimization for therapeutic applications (Mallesha et al., 2012).
Analytical Method Development
There has been development in analytical methods for related compounds, focusing on the determination of related substances in pharmaceutical agents. A study detailed the development and validation of an HPLC method for a novel anticonvulsant agent, showcasing the importance of analytical techniques in ensuring the purity and safety of pharmaceutical compounds. This highlights the role of ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate derivatives in pharmaceutical development and quality control (Severina et al., 2021).
properties
IUPAC Name |
ethyl 4-[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-2-29-20(28)25-10-8-24(9-11-25)17(27)13-30-19-16-12-23-26(18(16)21-14-22-19)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWVYGPZMVIZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate |
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